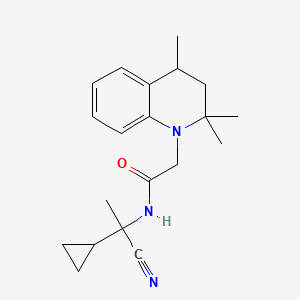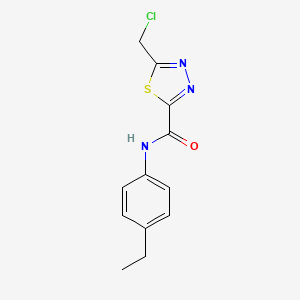
4-N-tert-butyl-2-methylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-tert-butyl-2-methylbenzene-1,4-diamine is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes. For instance, a Friedel Crafts acylation followed by a Clemmensen Reduction is a common approach . The reaction sequence may include nitration, conversion from the nitro group to an amine, and bromination . The order of these steps is crucial for the successful synthesis of the compound .Applications De Recherche Scientifique
Environmental Health and Toxicology
Research into compounds like parabens (including butylparaben) and synthetic phenolic antioxidants such as butylated hydroxytoluene (BHT) highlights the widespread use of these chemicals in consumer products and their potential health impacts. For example, studies have focused on the urinary concentrations of parabens in different populations, including children and adults, to assess exposure levels and potential endocrine-disrupting effects. Parabens, used as preservatives in personal care products, pharmaceuticals, and foods, have been detected in the majority of urine samples in studies, indicating ubiquitous human exposure (Calafat et al., 2010).
Chemical Exposure and Human Health
The occurrence of butylated hydroxytoluene (BHT) and its metabolites in human urine has been studied to understand the exposure of the general population to this antioxidant, widely used in food, cosmetics, and pharmaceuticals. The detection of BHT and its metabolites in nearly all samples suggests significant exposure among the population, with health implications that warrant further investigation (Wang & Kannan, 2019).
Dietary Exposure and Risk Assessment
Investigations into dietary exposure to parabens from foodstuffs in the United States have revealed that these chemicals are present in a wide variety of food categories, contributing to daily intake and potential health risks. The estimated daily intake (EDI) values calculated from the measured concentrations suggest that exposure levels are within safe limits for the general population, although the presence of these chemicals in the food supply raises concerns about cumulative exposure and potential effects on health (Liao, Liu, & Kannan, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It is known that aromatic compounds like this can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and consequently, its interaction with its targets.
Biochemical Pathways
It is known that aromatic compounds can undergo electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, which can affect various biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature and soluble in most common organic solvents . This suggests that it may have good bioavailability.
Propriétés
IUPAC Name |
4-N-tert-butyl-2-methylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVRELZPFVMUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1155909-42-4 |
Source


|
| Record name | N1-tert-butyl-3-methylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)
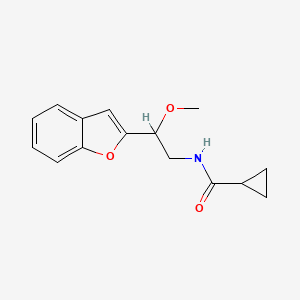

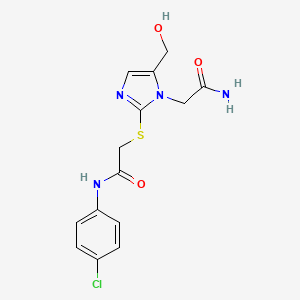
![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2537892.png)

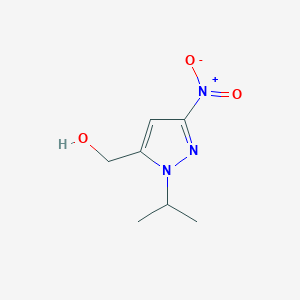
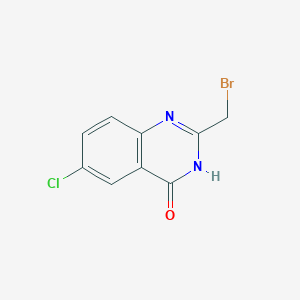
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)

